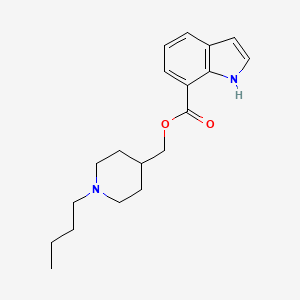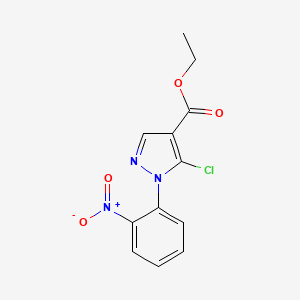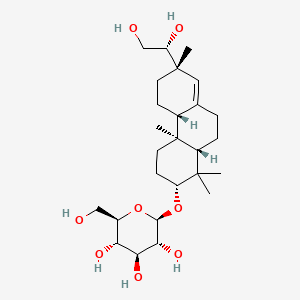
Darutoside
説明
Darutoside is a complex of two active ingredients: a Centella asiatica extract rich in asiaticoside and darutoside extracted from Siegesbeckia orientalis . It is recommended for stretch mark treatment due to its powerful regenerating, healing, and anti-inflammatory activity .
Synthesis Analysis
The main source of darutoside is Sigesbeckia orientalis, a small shrub that thrives in hot climates and grows in abundance in East Asia . The leaves produce a sap-like secretion made up of a crystalline compound that is very similar to aspirin .Molecular Structure Analysis
Darutoside has a trihydroxy-diterpene structure . This structure has been compared to the triterpene parameters of asiatic acid collected from another plant, Centella asiatica, which is known to increase collagen synthesis, wound healing, and matrix regeneration .Chemical Reactions Analysis
Darutoside is a diterpenoids compound with significant anti-inflammatory activity . It can up-regulate the level of glutamate, alanine, chenodeoxycholic acid, 1-methyladenosine, aspartic acid, citric acid, and down-regulate the level of valine, isoleucine, glutamine, alanyl-threonine, pyruvic acid, gamma-aminobutyric acid, uric acid .Physical And Chemical Properties Analysis
Darutoside has a molecular formula of C26H44O8 and an average mass of 484.623 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 667.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.6 mmHg at 25°C .科学的研究の応用
Anti-Inflammatory Activity
Darutoside is a diterpenoids compound with significant anti-inflammatory activity . It has been used in research to uncover the pharmacological action and effective mechanism against acute gouty arthritis .
Gouty Arthritis Treatment
Research has shown that Darutoside can protect against acute gouty arthritis by regulating the expression of key protein targets . This leads to changes in serum metabolites, metabolic pathways, and key protein targets to improve immune system response, inhibit oxidative stress, and inflammatory response .
Metabolomics Research
Darutoside has been used in metabolomics research, where it was found to up-regulate the level of certain metabolites (glutamate, alanine, chenodeoxycholic acid, 1-methyladenosine, aspartic acid, citric acid) and down-regulate others (valine, isoleucine, glutamine, alanyl-threonine, pyruvic acid, gamma-aminobutyric acid, uric acid) .
Amino Acid Metabolism
The therapeutic effect of Darutoside involves amino acid metabolism . It can regulate the levels of various amino acids, which may have implications for various biological processes and diseases .
Energy Metabolism
Darutoside is involved in energy metabolism . It can affect the levels of metabolites involved in energy production and utilization, which may have implications for conditions related to energy metabolism .
Skin Health
Darutoside has been found to stimulate skin microcirculation and hydration levels . It enhances the detoxification systems, which can be beneficial for skin health .
Protein Structure Repair
Darutoside has been found to repair protein structures . This can have implications for various biological processes and diseases where protein structure and function are important .
Melatonin Synthesis
Darutoside can rebalance the synthesis of melatonin in fibroblasts . This can have implications for various biological processes and conditions related to melatonin, such as sleep disorders .
作用機序
Target of Action
Darutoside, a diterpenoids compound, has significant anti-inflammatory activity . The primary targets of Darutoside are key protein targets that it regulates to exert its therapeutic effects .
Mode of Action
Darutoside interacts with its targets by regulating their expression . This regulation leads to changes in serum metabolites and metabolic pathways, which in turn improve immune system response and inhibit oxidative stress and inflammatory response .
Biochemical Pathways
Darutoside affects several biochemical pathways. Metabolic pathway analysis has shown that the therapeutic effect of Darutoside involves amino acid metabolism, sugar metabolism, fatty acid metabolism, energy metabolism, purine metabolism, and butanoate metabolism . These pathways are influenced by the up-regulation and down-regulation of various metabolites, including glutamate, alanine, chenodeoxycholic acid, 1-methyladenosine, aspartic acid, citric acid, valine, isoleucine, glutamine, alanyl-threonine, pyruvic acid, gamma-aminobutyric acid, and uric acid .
Result of Action
The molecular and cellular effects of Darutoside’s action include the improvement of immune system response, inhibition of oxidative stress, and reduction of inflammatory response . These effects are achieved through the regulation of key protein targets and changes in serum metabolites and metabolic pathways .
Action Environment
Its skin conditioning properties, anti-inflammatory effects, and collagen-boosting abilities make it a valuable addition to skincare products for a wide range of users .
Safety and Hazards
将来の方向性
While the pharmacological action and mechanism of darutoside are still unclear, metabolomics strategy has been used to uncover its pharmacological action and effective mechanism against acute gouty arthritis rats . This provides a novel method for molecular mechanisms of natural product in disease treatment .
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,4aS,4bR,7S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-24(2)17-6-5-14-11-25(3,18(29)13-28)9-7-15(14)26(17,4)10-8-19(24)34-23-22(32)21(31)20(30)16(12-27)33-23/h11,15-23,27-32H,5-10,12-13H2,1-4H3/t15-,16-,17-,18+,19-,20-,21+,22-,23+,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWPCQGHWWNGET-LCVVDEIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3=CC(CCC3C2(CCC1OC4C(C(C(C(O4)CO)O)O)O)C)(C)C(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Darutoside | |
CAS RN |
59219-65-7 | |
| Record name | Darutoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DARUTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG8ODI0780 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is Darutoside and where is it found?
A1: Darutoside is a diterpenoid compound primarily found in the Siegesbeckia genus of plants, particularly Siegesbeckia glabrescens and Siegesbeckia orientalis. [, ] These plants have a history of use in traditional medicine. []
Q2: What is the molecular formula and weight of Darutoside?
A2: While the provided research papers do not explicitly state the molecular formula and weight of Darutoside, they refer to its structure as ent-3α,15,16-trihydroxy pimarane 3,15-bis-(β-glucopyranoside). [] Based on this, the molecular formula is likely C36H60O16 and the molecular weight is 744.8 g/mol.
Q3: What are the key structural features of Darutoside?
A3: Darutoside is an ent-pimarane-type diterpenoid glucoside. [, ] Its structure features a pimarane skeleton with a glucose moiety attached at the C-3 hydroxyl group. [, ]
Q4: What analytical methods are commonly used to identify and quantify Darutoside?
A4: Several analytical techniques are employed for Darutoside analysis, including:
- High-Performance Liquid Chromatography (HPLC): This method is widely used to separate, identify, and quantify Darutoside in plant extracts and biological samples. [, , ] Various detectors can be coupled with HPLC, such as ultraviolet (UV) detectors [] and diode array detectors (PDA). [, ]
- High-Performance Thin Layer Chromatography (HPTLC): This technique offers a rapid and efficient way to separate and identify Darutoside. [] It can be combined with mass spectrometry (MS) for further structural characterization. []
- Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. It's valuable for identifying and quantifying Darutoside and its metabolites in complex biological matrices. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about Darutoside, including the arrangement of atoms and stereochemistry. []
Q5: What are the pharmacological effects of Darutoside?
A5: Darutoside exhibits several pharmacological activities, including:
- Anti-inflammatory activity: Research suggests that Darutoside possesses significant anti-inflammatory effects. [, ] Studies show it can regulate the expression of inflammatory mediators and modulate inflammatory pathways. [, ]
- Analgesic activity: Darutoside has been reported to possess analgesic properties, potentially contributing to its traditional use for pain relief. []
- Anti-fertility activity: Studies have shown that Darutoside can terminate early pregnancy in experimental rat models. []
Q6: What are the potential mechanisms of action of Darutoside's anti-inflammatory effects?
A6: While the precise mechanism is still under investigation, research suggests several potential pathways:
- Modulation of Immune System Response: Darutoside may influence the immune response to reduce inflammation. []
- Inhibition of Oxidative Stress: It might exert antioxidant effects to protect against inflammation-induced oxidative damage. []
- Regulation of Inflammatory Mediators: Darutoside could modulate the production or activity of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. []
- Activation of PPARγ: Research indicates that Darutoside and other diterpenoids from Siegesbeckia pubescens can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor with anti-inflammatory properties. []
Q7: How does Darutoside affect metabolic pathways?
A7: Metabolomics studies indicate that Darutoside treatment influences several metabolic pathways:
- Amino Acid Metabolism: Darutoside can alter the levels of various amino acids, suggesting its involvement in amino acid synthesis and breakdown. []
- Sugar Metabolism: It appears to impact glucose metabolism and energy production pathways. []
- Fatty Acid Metabolism: Darutoside may affect fatty acid synthesis and utilization. []
- Purine Metabolism: Notably, Darutoside can downregulate uric acid levels, which is relevant to its potential in treating gout. []
Q8: What is the significance of Darutoside's impact on uric acid levels?
A8: Gout is characterized by the buildup of uric acid crystals in joints, leading to inflammation and pain. Darutoside's ability to lower uric acid levels suggests its potential as a therapeutic agent for gouty arthritis. [] This finding supports its traditional use for treating inflammatory conditions.
Q9: Has Darutoside been investigated in any animal models of disease?
A9: Yes, research has explored Darutoside's effects in animal models:
- Acute Gouty Arthritis: In a rat model, Darutoside demonstrated protective effects against acute gouty arthritis, supporting its potential as a treatment option. []
- Perioperative Neurocognitive Disorders (PND): A study found that a fraction from Sigesbeckia orientalis containing Darutoside showed promise in ameliorating PND in a mouse model. This fraction reduced neuroinflammation and improved cognitive function after surgery. []
Q10: Are there any studies investigating the structure-activity relationship (SAR) of Darutoside?
A10: While the provided research doesn't directly investigate the SAR of Darutoside, one study explored the PPARγ agonist activity of several diterpenoids from Siegesbeckia pubescens, including Darutoside. [] This suggests that the pimarane skeleton and specific functional groups on Darutoside might be essential for its biological activities. Further SAR studies would be valuable to understand the relationship between its structure and diverse pharmacological effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



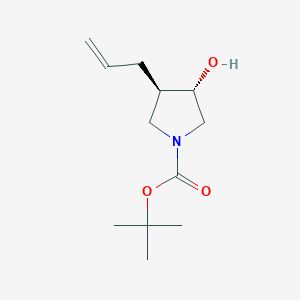


![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)

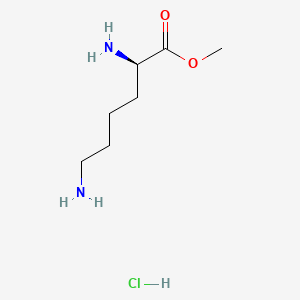

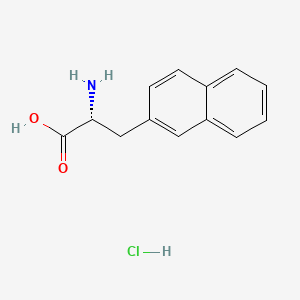
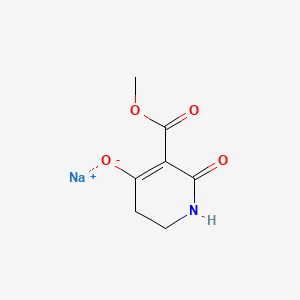

![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)
